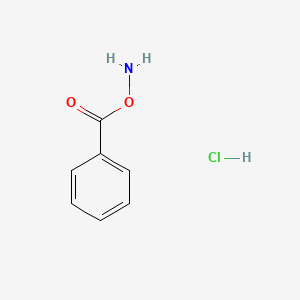

O-Benzoylhydroxylamine hydrochloride

Description

Significance and Versatility as a Key Synthetic Reagent

The significance of O-Benzoylhydroxylamine hydrochloride in contemporary synthesis lies in its exceptional versatility as an electrophilic nitrogen source. nih.gov It is most widely recognized for its role in transition metal-catalyzed C–N bond-forming reactions, a field that has expanded dramatically over the last few decades. vivekanandcollege.ac.innih.gov These reagents have proven effective in the amination of a diverse range of nucleophiles, including organozinc reagents, aryl compounds, and alkenes. vivekanandcollege.ac.inorganic-chemistry.org

One of the key applications is in copper-catalyzed electrophilic amination, which allows for the formation of secondary and tertiary amines from diorganozinc nucleophiles under mild conditions. organic-chemistry.org This method is noted for its broad functional group compatibility and tolerance of steric hindrance. organic-chemistry.org Furthermore, O-benzoylhydroxylamines serve as competent precursors to alkyl nitrenes, which can undergo C–H insertion reactions. organic-chemistry.orgresearchgate.net This strategy, often catalyzed by rhodium, provides a direct pathway for constructing saturated N-heterocycles like pyrrolidines from primary amines, a transformation of significant value in medicinal chemistry. organic-chemistry.orgresearchgate.net

The utility of O-benzoylhydroxylamines extends to various other transition metal-catalyzed processes, including those mediated by palladium, nickel, and cobalt. vivekanandcollege.ac.in These reactions facilitate not only cross-coupling but also hydroamination and aminoboration reactions, demonstrating the reagent's broad applicability. nih.gov The ability to act as a reliable "R2N+" or "RHN+" synthon has solidified the position of O-benzoylhydroxylamines as a go-to reagent for introducing nitrogen functionalities into organic molecules. organic-chemistry.org

Table 1: Selected Applications of O-Benzoylhydroxylamine in Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|---|

| Electrophilic Amination | Copper (Cu) | Diorganozinc Reagents | Secondary and Tertiary Amines | Mild conditions, broad functional group tolerance. organic-chemistry.org |

| Intramolecular C-H Amination | Rhodium (Rh) | Primary Amines (via O-benzoylhydroxylamine) | Pyrrolidines (N-Heterocycles) | Direct C-H functionalization, high yields. organic-chemistry.orgresearchgate.net |

| Cross-Coupling | Palladium (Pd) | Aryl Halides/Derivatives | Arylamines | Essential for synthesis of drug candidates and advanced materials. researchgate.net |

| Hydroamination of Alkenes | Copper Hydride (CuH) | Alkenes | Amines | Delivers products with regiochemistry often opposite to conventional methods. nih.gov |

| N-Amination | N/A (Direct Reaction) | Heterocyclic Compounds (e.g., Pyrroles, Triazines) | N-Amino Heterocycles | A superior alternative to many existing N-amination methods. nih.gov |

Historical Context and Evolution of Hydroxylamine (B1172632) Derivatives in Chemical Transformations

The journey to developing sophisticated reagents like O-benzoylhydroxylamine began with the initial preparation of its parent compound, hydroxylamine (NH2OH). First prepared as hydroxylammonium chloride in 1865 by Wilhelm Clemens Lossen, hydroxylamine itself was quickly recognized for its utility, particularly in the synthesis of oximes from aldehydes and ketones. wikipedia.orgbritannica.com

In the 20th century, the quest for methods to directly introduce an amino group onto a carbon framework led to the exploration of hydroxylamine derivatives as electrophilic aminating agents. nih.gov Early examples of such reagents included hydroxylamine-O-sulfonic acid (HOSA), which was used in the amination of arenes in the presence of aluminum chloride in the 1940s and 1960s. nih.govrsc.org While groundbreaking, these early N-O reagents often suffered from limitations such as instability, harsh reaction conditions, or limited scope. researchgate.net

The development of O-acyl and, more specifically, O-benzoylhydroxylamines marked a significant advancement. These compounds offered a crucial balance of stability for handling and storage, combined with sufficient reactivity for the desired N-O bond cleavage under catalytic conditions. researchgate.netnih.gov The benzoyl group acts as a good leaving group, facilitating the transfer of the amino moiety to a nucleophile, especially in the presence of a transition metal catalyst. vivekanandcollege.ac.innih.gov This evolution from simple inorganic hydroxylamine salts to tailored organic derivatives like O-benzoylhydroxylamine has been pivotal, enabling the development of the mild, selective, and highly versatile C–N bond-forming reactions that are now integral to modern organic synthesis. rsc.orgrsc.org

Table 2: Milestones in the Evolution of Hydroxylamine-Derived Aminating Reagents

| Period | Key Development | Reagent/Method | Significance |

|---|---|---|---|

| 1865 | First preparation of hydroxylamine. wikipedia.org | Hydroxylammonium chloride | Foundation for all subsequent hydroxylamine-based chemistry. wikipedia.org |

| Mid-20th Century | Use in electrophilic amination of arenes. nih.govrsc.org | Hydroxylamine-O-sulfonic acid (HOSA) with AlCl3 | One of the first strategies for direct C(sp²)–H amination using an N-O reagent. nih.govrsc.org |

| Late 20th-Early 21st Century | Development of more stable and versatile N-O reagents. vivekanandcollege.ac.innih.govresearchgate.net | O-Acyl and O-Benzoylhydroxylamines | Offered improved stability, handling, and reactivity, especially in transition metal catalysis. researchgate.net |

| ~2006-Present | Broad application in transition metal catalysis. nih.govorganic-chemistry.org | O-Benzoylhydroxylamines with Cu, Pd, Rh catalysts | Enabled a wide range of C-N bond formations (amination, cross-coupling, C-H functionalization) under mild conditions. nih.govorganic-chemistry.org |

Structure

2D Structure

Properties

IUPAC Name |

amino benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-10-7(9)6-4-2-1-3-5-6;/h1-5H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZVPXMDQWVLSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976312 | |

| Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60839-87-4 | |

| Record name | NSC191032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O Benzoylhydroxylamine Hydrochloride and Its Derivatives

Classical and Established Preparative Routes

Traditional methods for the synthesis of O-benzoylhydroxylamines have laid the groundwork for the development of more complex derivatives. These routes often involve direct acylation of hydroxylamines or oxidation of amine precursors, though they can be complicated by challenges such as competing side reactions.

Direct O-Acylation of Hydroxylamines and N-Monosubstituted Hydroxylamines with 1-Benzoylimidazole

A classical and effective method for the acylation of hydroxylamines involves the use of an activated carboxylic acid derivative. 1-Benzoylimidazole, which can be generated from benzoic acid and N,N'-carbonyldiimidazole (CDI), serves as an efficient acylating agent. The reaction proceeds by the nucleophilic attack of the hydroxylamine (B1172632) oxygen atom on the carbonyl carbon of the 1-benzoylimidazole. This approach is favored for its relatively mild conditions.

The general mechanism involves the activation of benzoic acid with CDI to form the highly reactive acyl-imidazole intermediate. This intermediate is then treated with hydroxylamine or an N-monosubstituted hydroxylamine. While both N-acylation (to form a hydroxamic acid) and O-acylation are possible, the reaction conditions can be tuned to favor the desired O-acylated product. A foundational method for the synthesis of the parent compound, O-benzoylhydroxylamine, was developed by Carpino et al., providing a reliable route that has been adapted for various derivatives acs.org. Direct reaction of hydroxylamine with acyl imidazoles is a known method for forming the N-O bond linkage nih.gov.

Synthesis from N-Alkylhydroxylamines and Benzoyl Peroxides

The direct formation of an N-O bond via the oxidation of amines using benzoyl peroxide (BPO) represents a classical approach, though one fraught with challenges. A nucleophilic amine can attack BPO at either the peroxide oxygen (N-O bond formation) or the carbonyl carbon (C-N bond formation), with the latter leading to the formation of a thermodynamically stable amide byproduct nih.govsemanticscholar.org. This competition significantly reduces the efficiency of the desired oxidation pathway, particularly for primary amines nih.gov.

Research has shown that the reaction between a disubstituted hydroxylamine and benzoyl peroxide can lead to the formation of nitroxide radicals rather than the desired O-acylation product rsc.org. However, recent advancements have demonstrated that with careful control of reaction conditions, this method can be rendered highly selective. A modern, efficient method for the direct N–O bond formation from various amines and BPO involves the use of cesium carbonate (Cs₂CO₃) and a significant amount of water nih.govsemanticscholar.org. These conditions suppress the competing amide formation, allowing for the synthesis of N-(benzoyloxy)amines in good yields nih.govsemanticscholar.org. This optimized approach has been successfully applied to a wide range of primary and secondary amines rsc.org.

| Amine Substrate | Key Reagents | Primary Product | Key Challenge | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Benzoyl Peroxide (BPO) | N-(Benzoyloxy)amine | Competition from C-N bond formation (amide byproduct) | nih.gov |

| 1,2-Diamines | BPO, Cs₂CO₃, H₂O | bis-(Benzoyloxy)-1,2-diamine | Achieving high selectivity and yield | semanticscholar.org |

| Diphenylhydroxylamine | Benzoyl Peroxide (BPO) | Diphenyl Nitroxide Radical | Reaction proceeds via electron transfer, not acylation | rsc.org |

Modern and Optimized Synthetic Strategies

Contemporary synthetic efforts have focused on developing reliable and high-yielding preparations for specific N-substituted O-benzoylhydroxylamine hydrochloride derivatives, which are valuable reagents in their own right.

Synthesis of N-Methyl-O-benzoylhydroxylamine Hydrochloride

The synthesis of N-Methyl-O-benzoylhydroxylamine hydrochloride begins with the preparation of its precursor, N-methylhydroxylamine. This can be achieved through methods such as the electrochemical reduction of nitromethane (B149229) in hydrochloric acid chemimpex.com. Once the N-methylhydroxylamine hydrochloride is obtained, it is typically neutralized to the free base before acylation.

The subsequent benzoylation is carried out by reacting the free N-methylhydroxylamine with benzoyl chloride in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium bicarbonate. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. The final product is then isolated as the hydrochloride salt by precipitation from a suitable solvent upon acidification. This compound is a stable, solid reagent used in various organic transformations, including the α-acyloxylation of aldehydes and ketones chemimpex.com.

Preparation of N-tert-Butyl-O-benzoylhydroxylamine Hydrochloride

The preparation of this derivative follows a similar logic, starting with the synthesis of N-tert-butylhydroxylamine. A common laboratory-scale method involves the reduction of 2-methyl-2-nitropropane (B1294617) using zinc dust in the presence of glacial acetic acid chemicalbook.com. This provides the free N-tert-butylhydroxylamine base chemicalbook.com.

For the O-acylation step, the N-tert-butylhydroxylamine is dissolved in a suitable organic solvent and treated with benzoyl chloride. A base is required to scavenge the HCl byproduct. After the reaction is complete, the N-tert-Butyl-O-benzoylhydroxylamine is converted to its hydrochloride salt to improve stability and ease of handling. This salt is useful as an intermediate in various synthetic applications google.com.

| Target Precursor | Starting Material | Key Reagents/Method | Yield | Reference |

|---|---|---|---|---|

| N-Methylhydroxylamine | Nitromethane | Electrochemical Reduction | Not specified | |

| N-tert-Butylhydroxylamine | 2-Methyl-2-nitropropane | Zinc dust, Acetic acid | 100% | chemicalbook.com |

Preparation of O-(4-CF3-benzoyl)-hydroxylamine (CF3-BHA)

O-(4-CF3-benzoyl)-hydroxylamine, often abbreviated as CF3-BHA, is a modern reagent developed for the direct synthesis of nitriles from aldehydes. Its synthesis involves the O-acylation of hydroxylamine with an activated form of 4-(trifluoromethyl)benzoic acid.

The procedure typically involves reacting 4-(trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride in the presence of a suitable base. The electron-withdrawing trifluoromethyl group enhances the reactivity of the benzoyl moiety. The resulting CF3-BHA is a valuable nitrogen source that generates O-acyl oximes in situ with aldehydes, which can then be converted to nitriles under mild, Brønsted acid-catalyzed conditions. This method is noted for its high yields and excellent functional group tolerance.

Compound Index

| Compound Name | Role in Article |

|---|---|

| This compound | Main subject |

| 1-Benzoylimidazole | Reagent |

| N,N'-Carbonyldiimidazole (CDI) | Reagent |

| Hydroxylamine | Starting material |

| N-Monosubstituted Hydroxylamines | Starting material |

| N-Alkylhydroxylamines | Starting material |

| Benzoyl Peroxide (BPO) | Reagent |

| N-Methyl-O-benzoylhydroxylamine Hydrochloride | Product |

| N-tert-Butyl-O-benzoylhydroxylamine Hydrochloride | Product |

| O-(4-CF3-benzoyl)-hydroxylamine (CF3-BHA) | Product |

| N-methylhydroxylamine | Intermediate |

| Nitromethane | Starting material |

| Benzoyl chloride | Reagent |

| N-tert-butylhydroxylamine | Intermediate |

| 2-Methyl-2-nitropropane | Starting material |

| 4-(Trifluoromethyl)benzoic acid | Starting material |

| 4-(Trifluoromethyl)benzoyl chloride | Reagent |

| Hydroxylamine hydrochloride | Starting material |

| Cesium carbonate | Reagent |

Generation of O-(Halo-substituted Benzyl)hydroxylammonium Salts

A significant advancement in the synthesis of O-(Halo-substituted Benzyl)hydroxylammonium salts is a one-pot sequential method that offers high chemo- and regio-selectivity. This process circumvents the limitations of conventional methods, which often require multiple steps and result in lower yields. The methodology is based on the O-benzylation of N-hydroxyurethane, which is subsequently deprotected to yield the desired product.

The synthesis begins with the preparation of a sodium ethoxide solution, to which N-hydroxyurethane is added. The appropriate halo-substituted benzyl (B1604629) halide is then introduced, leading to the O-benzylation of the N-hydroxyurethane. This intermediate is not isolated. The subsequent step involves basic N-deprotection, typically achieved by adding a sodium hydroxide (B78521) solution and heating the mixture under reflux. After removing the ethanol (B145695) by distillation, the final product, the O-benzyl hydroxylammonium salt, is extracted and purified. The simplicity of the purification process is a key advantage of this method.

This one-pot procedure is notable for its efficiency and high yields in producing various halogenated O-benzyl hydroxylammonium salts. researchgate.net The strategy effectively utilizes the nucleophilic character of the oxygen and nitrogen in the hydroxylamine motif, while controlling the reaction to favor O-substitution.

| Starting Benzyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorobenzyl chloride | O-(4-Fluorobenzyl)hydroxylamine hydrochloride | 79 | |

| 4-Chlorobenzyl chloride | O-(4-Chlorobenzyl)hydroxylamine hydrochloride | 85 | |

| 4-Bromobenzyl bromide | O-(4-Bromobenzyl)hydroxylamine hydrochloride | 81 | |

| 2,4-Dichlorobenzyl chloride | O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 83 | |

| 3,4-Dichlorobenzyl chloride | O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride | 86 | researchgate.net |

Reactivity and Advanced Organic Transformations Mediated by O Benzoylhydroxylamine Hydrochloride

Role as an Electrophilic Aminating Agent in C-N Bond Formation

O-Benzoylhydroxylamine and its derivatives are widely recognized as potent electrophilic aminating agents in a variety of transition metal-catalyzed reactions. vivekanandcollege.ac.innih.govresearchgate.net These reagents have proven to be highly effective for the formation of C-N bonds, a fundamental transformation in the synthesis of numerous organic compounds, including pharmaceuticals and natural products. vivekanandcollege.ac.inresearchgate.net The versatility of O-benzoylhydroxylamines is highlighted in their application across a range of catalytic systems, demonstrating their broad utility in synthetic chemistry. nih.gov

N-Amination of Heterocyclic Compounds

The direct introduction of an amino group onto a nitrogen atom of a heterocyclic ring is a valuable transformation for modifying the properties of these important molecular scaffolds. O-Benzoylhydroxylamine derivatives have been successfully employed for the N-amination of various heterocyclic compounds. nih.gov Research has demonstrated that these reagents offer a superior alternative to previously established N-amination methods. nih.gov A study on the structure-reactivity relationship of different substituted O-benzoylhydroxylamine derivatives led to the development of novel and more efficient aminating agents for these transformations. nih.gov

Copper-Catalyzed Ortho-Selective Dearomative C-N Coupling of Simple Phenols

A significant advancement in the use of O-benzoylhydroxylamines is the copper-catalyzed ortho-selective dearomative amination of simple phenols. researchgate.net This reaction provides a direct method for the synthesis of α-aminocyclohexa-2,4-dienones from readily available starting materials. researchgate.net The transformation is characterized by its high ortho-selectivity, meaning the C-N bond formation occurs exclusively at the position adjacent to the hydroxyl group of the phenol (B47542). researchgate.net This method is notable for its mild reaction conditions and tolerance of a wide array of functional groups on both the phenol and the O-benzoylhydroxylamine reagent, typically affording the desired products in high yields. researchgate.net

| Phenol Derivative | Aminating Agent | Catalyst | Product | Yield (%) |

| Phenol | N-Morpholinobenzoyloxyamine | Cu(OAc)2 | 2-Morpholinocyclohexa-2,4-dienone | 95 |

| 4-Methylphenol | N-Piperidinobenzoyloxyamine | Cu(OTf)2 | 4-Methyl-2-piperidinocyclohexa-2,4-dienone | 88 |

| 4-Chlorophenol | N,N-Dibenzylbenzoyloxyamine | Cu(OAc)2 | 2-(Dibenzylamino)-4-chlorocyclohexa-2,4-dienone | 92 |

Palladium-Catalyzed Alkene Diamination Reactions

O-Benzoylhydroxylamine derivatives also serve as key N-centered electrophiles in palladium-catalyzed alkene diamination reactions. nih.govnih.gov These reactions involve the coupling of alkenes containing a tethered nitrogen nucleophile, such as N-allylguanidines or ureas, with the O-benzoylhydroxylamine derivative. nih.govnih.govresearchgate.net The process generates cyclic guanidines and ureas that bear dialkylaminomethyl groups in moderate to good yields. nih.govnih.gov Mechanistic studies suggest that these reactions proceed through a Pd(II/IV) catalytic cycle, initiated by the oxidative addition of the O-benzoylhydroxylamine to a Pd(II) complex. nih.govnih.gov Interestingly, it has been shown that 2,4-pentanedione (acac) and its derivatives, rather than phosphines, act as crucial ligands for the palladium catalyst in these transformations. nih.govnih.gov

| Alkene Substrate | O-Benzoylhydroxylamine Derivative | Catalyst/Ligand | Product | Yield (%) |

| N-Allyl-N',N'-dimethylguanidine | N-Morpholinobenzoyloxyamine | Pd(OAc)2 / acac | Cyclic guanidine (B92328) with morpholinomethyl group | 85 |

| N-Allyl-N'-phenylurea | N-Piperidinobenzoyloxyamine | Pd(OAc)2 / dibenzoylmethane | Cyclic urea (B33335) with piperidinomethyl group | 78 |

Copper-Catalyzed Electrophilic Amination of Naphthols

The application of O-benzoylhydroxylamines extends to the copper-catalyzed electrophilic amination of naphthols. This methodology allows for the direct functionalization of the naphthol ring system, providing access to aminonaphthol derivatives which are important intermediates in organic synthesis. The use of copper catalysis offers a cost-effective and environmentally benign approach to these C-N bond-forming reactions.

Construction of Nitrogen-Containing Heterocycles via N-O Bond Cleavage

Beyond their role as direct aminating agents, O-benzoylhydroxylamines are valuable precursors for the in-situ generation of highly reactive nitrogen species through the cleavage of the N-O bond. This strategy has been effectively harnessed for the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org

Pyrrolidine (B122466) Synthesis from Primary Amines (Alkyl Nitrene Precursors)

O-Benzoylhydroxylamines have been identified as efficient precursors for alkyl nitrenes, which are highly reactive intermediates capable of undergoing C-H insertion reactions. nih.govresearchgate.netnih.gov This reactivity has been exploited in the synthesis of pyrrolidines, a common and important structural motif in many natural products and pharmaceuticals. organic-chemistry.orgresearchgate.netorganic-chemistry.org In this process, a primary amine is first converted to the corresponding O-benzoylhydroxylamine. organic-chemistry.orgresearchgate.netnih.gov Upon treatment with a suitable rhodium catalyst, such as Rh2(esp)2, the O-benzoylhydroxylamine generates a rhodium-associated alkyl nitrene intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes an intramolecular C-H insertion to form the pyrrolidine ring. researchgate.net This method provides a straightforward and efficient route to various substituted pyrrolidines from readily available primary amines. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and demonstrates good yields, particularly for the insertion into benzylic and methine C-H bonds. organic-chemistry.org

Dihydroquinolinone Synthesis from Isocyanides

A notable application of O-benzoyl hydroxylamines is in the copper-catalyzed synthesis of dihydroquinolinones from readily available isocyanides. This protocol provides a rapid and efficient assembly of these structurally significant heterocyclic scaffolds. The reaction typically proceeds under mild conditions, employing a copper catalyst such as copper(I) acetate (B1210297) (CuOAc), a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and a base, delivering the desired products in moderate to good yields. acs.org

The proposed mechanism for this transformation involves a cascade sequence:

Isocyanide Insertion: The reaction is initiated by the insertion of the isocyanide into the N-O bond of the O-benzoyl hydroxylamine (B1172632).

Mumm-type Rearrangement: This is followed by a Mumm-type rearrangement.

Intramolecular Cyclization: The final step is an intramolecular nucleophilic substitution that closes the ring to form the dihydroquinolinone structure. acs.org

This method is valued for its operational simplicity and ability to generate diverse dihydroquinolinones, which are important cores in medicinal chemistry. acs.org

| Catalyst/Ligand | Base | Temperature | Max. Yield | Reference |

| CuOAc / dppe | PhONa | 30 °C | 76% | acs.org |

Aziridine Formation through Rh(II)-Catalyzed Amination of Olefins

The formation of aziridines, three-membered nitrogen-containing heterocycles, via rhodium-catalyzed nitrene transfer to olefins is a powerful synthetic strategy. However, the choice of aminating agent is critical. While various hydroxylamine derivatives have been successfully employed, studies have shown that O-benzoyl hydroxylamine derivatives are generally ineffective for this specific transformation under typical Rh(II)-catalyzed conditions, with experiments reporting no formation of the desired aziridination products. organic-chemistry.org

In contrast, related compounds such as hydroxylamine-O-sulfonic acids have proven to be excellent reagents for the direct and stereospecific Rh(II)-catalyzed aziridination of unactivated olefins. organic-chemistry.org This highlights the specific structural requirements of the aminating agent for successful nitrenoid formation and transfer by the rhodium catalyst.

Interestingly, the combination of O-benzoylhydroxylamines with a rhodium catalyst like dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂) does lead to productive C-N bond formation, but through a different pathway. Instead of aziridination of a C=C bond, this system facilitates an intramolecular C(sp³)–H amination, yielding saturated N-heterocycles like pyrrolidines (five-membered rings). organic-chemistry.org This demonstrates that O-benzoylhydroxylamines act as competent alkyl nitrene precursors for C-H functionalization, even if they are not suitable for direct olefin aziridination under these conditions. organic-chemistry.org

Amino-Substituted Six-Membered N-Heterocyclic Compound Synthesis

O-benzoylhydroxylamine derivatives serve as effective reagents for the direct N-amination of existing heterocyclic compounds, providing a straightforward route to amino-substituted N-heterocycles. This method is a superior alternative to many existing N-amination techniques. The reaction involves the electrophilic transfer of an amino group (NH₂) to a nitrogen atom within a heterocyclic ring. nih.gov

The reactivity of the aminating agent can be tuned by modifying the substituents on the benzoyl group. Structure-reactivity studies have led to the development of novel, more efficient O-benzoylhydroxylamine derivatives for this purpose. This transformation has been successfully applied to various N-heterocycles, including six-membered rings like triazines, to produce the corresponding N-amino compounds. nih.gov

Benzoxazole (B165842) Formation

While O-benzoylhydroxylamine is not typically used for the de novo synthesis of the benzoxazole ring, it is a key reagent in the C-H functionalization of pre-formed benzoxazoles to produce valuable 2-aminobenzoxazole (B146116) derivatives. This transformation is an efficient copper-catalyzed electrophilic amination that occurs at the C2 position of the benzoxazole core. nih.gov

The reaction proceeds under mild conditions, often at room temperature, using a simple and air-stable copper source like copper(I) chloride (CuCl), a phosphine ligand (e.g., PPh₃), and a base such as lithium tert-butoxide (LiOᵗBu). nih.gov This method allows for the synthesis of a variety of 2-aminobenzoxazoles in good yields. nih.gov An alternative approach involves the in situ generation of a benzoxazolylmagnesium reagent via direct magnesation, which then undergoes a copper-catalyzed coupling with the O-benzoylhydroxylamine. nih.gov

| Reaction Type | Catalyst System | Key Feature | Reference |

| C-H Amination | CuCl / PPh₃ / LiOᵗBu | Direct amination at C2 | nih.gov |

| Amination via Magnesation | iPrMgCl then Cu(OAc)₂ | One-pot C-H activation and amination | nih.gov |

Carbon-Oxygen (C-O) Bond Forming Processes

α-Oxyacylation and α-Acyloxylation of Carbonyl Compounds (Aldehydes and Ketones)

A highly practical application of O-benzoylhydroxylamine derivatives is the direct α-oxyacylation or α-acyloxylation of carbonyl compounds. This transformation provides a simple, one-pot method for installing an acyloxy group at the α-position of aldehydes and ketones, yielding products that are valuable intermediates in organic synthesis. The reaction proceeds efficiently at room temperature and is notably tolerant of both moisture and air.

Using reagents like N-methyl-O-benzoylhydroxylamine hydrochloride, a variety of aldehydes and ketones (both cyclic and acyclic) can be functionalized to give the α-acyloxylated product in high yields, typically ranging from 69-92%. The transformation exhibits excellent functional group tolerance. A significant feature of this reaction is its regioselectivity; in non-symmetrical substrates, it preferentially functionalizes secondary carbon centers over primary ones.

Furthermore, chemoselectivity can be achieved by modifying the aminating reagent. For instance, using a bulkier reagent like O-benzoyl-N-tert-butylhydroxylamine hydrochloride allows for the selective α-benzoyloxylation of aldehydes, as the reagent is inert towards ketones.

| Substrate Type | Reagent | Key Outcome | Yield Range |

| Aldehydes & Ketones | N-methyl-O-benzoylhydroxylamine HCl | α-Acyloxylation | 69-92% |

| Aldehydes | O-benzoyl-N-tert-butylhydroxylamine HCl | Selective α-benzoyloxylation of aldehydes | N/A |

Copper-Catalyzed Alkene Aminooxygenation

O-benzoylhydroxylamines are key components in the copper-catalyzed intermolecular three-component aminooxygenation of olefins. This transformation constructs both a C-N and a C-O bond across the double bond in a single step, providing an efficient route to 1,2-amino alcohol derivatives. The reaction features mild conditions and a remarkably broad substrate scope.

In a typical process, an alkene, an O-benzoylhydroxylamine, and an oxygen-containing nucleophile are combined in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). Mechanistic studies suggest the reaction proceeds through an O-benzoylhydroxylamine-promoted electrophilic amination of the alkene. This reaction can also be performed intramolecularly, as seen in the amino lactonization of unsaturated carboxylic acids.

Direct Synthesis of Nitriles from Aldehydes

The direct conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. O-Benzoylhydroxylamine derivatives have emerged as effective nitrogen sources for this purpose, offering a mild and efficient alternative to traditional methods. researchgate.netnih.gov A notable reagent in this category is O-(4-CF3-benzoyl)-hydroxylamine (CF3-BHA), which facilitates the synthesis of a wide array of nitriles from commercially available or readily prepared aldehydes. researchgate.net

The reaction proceeds under simple and mild conditions, demonstrating high yields and excellent functional group tolerance. researchgate.net The process involves the in situ generation of an O-acyl oxime intermediate from the reaction of the aldehyde with CF3-BHA. This intermediate is then converted to the corresponding nitrile with the aid of a Brønsted acid catalyst. nih.gov The proposed mechanism suggests that the Brønsted acid protonates the O-acyl oxime, facilitating the elimination of the carboxylic acid byproduct and the formation of the nitrile. nih.gov

This methodology is applicable to a broad range of substrates, including various functionalized aliphatic, aromatic, and α,β-unsaturated aldehydes. researchgate.netnih.gov The reaction's compatibility with diverse functional groups makes it a valuable tool in complex molecule synthesis. For instance, even a macrolide antibiotic like spiramycin (B21755) has been successfully modified on a gram scale using this method. nih.gov

Table 1: Synthesis of Nitriles from Various Aldehydes using O-(4-CF3-benzoyl)-hydroxylamine

| Aldehyde Substrate | Product Nitrile | Yield (%) |

|---|---|---|

| Racemic Citronellal | Citronellonitrile | 91 |

| Dodecanal | Dodecanenitrile | 85 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 94 |

| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 82 |

| Cinnamaldehyde | Cinnamic nitrile | 88 |

Remote Functionalization Strategies

Protecting Group-Free Remote Desaturation (Modified Hofmann–Löffler–Freytag Reaction)

The functionalization of unactivated C-H bonds remains a significant challenge in organic chemistry. The Hofmann–Löffler–Freytag (HLF) reaction is a classic method for achieving regioselective C-H amination via a 1,5-hydrogen atom transfer (HAT) pathway. researchgate.netprinceton.edu However, the traditional HLF reaction requires harsh conditions, such as elevated temperatures and strong acids, which limits its applicability. researchgate.net

A milder, protecting group-free alternative has been developed for the remote desaturation of a broad range of O-benzoyl hydroxylamines. researchgate.net This modified approach is tolerant of various functional groups commonly found in organic synthesis and drug discovery, making it a powerful tool for late-stage functionalization. researchgate.net The reaction is proposed to proceed through a radical-mediated mechanism initiated by a copper catalyst. princeton.edu The O-benzoyl hydroxylamine is first protonated by an acid, which increases its reduction potential. A single-electron transfer (SET) from the copper catalyst then cleaves the N-O bond, generating an N-centered radical cation. This radical cation undergoes a 1,5-HAT, creating a carbon-centered radical at the δ-position, which is then trapped by the copper catalyst to generate the alkene product through β-hydride elimination. princeton.edu

The optimization of this reaction has shown that the choice of copper salt and solvent can significantly impact the yield. For instance, using Cu(OTFA)2 at 60°C was found to improve the desaturation yield. princeton.edu

Table 2: Examples of Protecting Group-Free Remote Desaturation

| Substrate (O-Benzoylhydroxylamine of) | Product | Yield (%) |

|---|---|---|

| Dipentylamine | Pent-2-en-1-amine derivative | 72 |

| 2-Butylazepane | 2-Butyl-2,3,4,7-tetrahydro-1H-azepine derivative | 67 |

Intramolecular C(sp3)-H Amination

Intramolecular C(sp3)-H amination provides a direct and efficient route to synthesize cyclic amines and lactams, which are prevalent scaffolds in natural products and pharmaceuticals. nih.govacs.org This transformation avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov Rhodium catalysts, particularly dirhodium complexes like Rh2(esp)2, have proven to be highly effective in promoting these reactions. rsc.org

The mechanism of rhodium-catalyzed intramolecular C-H amination is believed to involve the formation of a rhodium nitrenoid intermediate. researchgate.netnih.gov This highly reactive species is generated from a nitrogen precursor, such as a sulfamate (B1201201) ester or carbamate, in the presence of an oxidant. The nitrenoid then undergoes a C-H insertion reaction. The transition state for this insertion is thought to be concerted and asynchronous. researchgate.net The regioselectivity of the C-H insertion is influenced by both electronic and steric factors, with a general preference for the formation of five- or six-membered rings. rsc.org

While O-benzoylhydroxylamines are not typically the direct substrates for this specific rhodium-catalyzed transformation, they are well-established precursors for generating electrophilic aminating species and can be involved in related transition metal-catalyzed C-H amination reactions. nih.gov The principles of intramolecular C-H amination demonstrated with sulfamate esters and carbamates provide a foundational understanding of how such cyclizations can be achieved.

Table 3: Examples of Rhodium-Catalyzed Intramolecular C(sp3)-H Amination

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 1-Adamantyl sulfamate ester | Rh2(esp)2 | Adamantane-fused sultam | 95 |

| 3-Phenylpropyl carbamate | Rh2(OAc)4 | 4-Phenyl-1,3-oxazinan-2-one | 85 |

Amide-Forming Ligations with Acyltrifluoroborates

The formation of amide bonds is a cornerstone of organic chemistry, particularly in peptide synthesis and medicinal chemistry. A rapid and highly efficient amide-forming ligation has been developed utilizing the reaction of acyltrifluoroborates with O-benzoyl hydroxylamines. acs.org This transformation is notable for occurring in aqueous solvents at room temperature without the need for any reagents or catalysts. acs.org

The reaction is chemoselective and provides high yields of the corresponding amides, often within minutes. acs.org The substrate scope is broad, and the reaction tolerates unprotected functional groups, which is a significant advantage over many traditional amide coupling methods. Acyltrifluoroborates have been shown to be significantly more reactive than α-ketoacids in similar ligations with O-benzoyl hydroxylamines. acs.org

Several mechanistic pathways have been proposed for this ligation. One plausible mechanism involves the nucleophilic attack of the hydroxylamine on the electrophilic carbonyl group of the acyltrifluoroborate to form a hemiaminal intermediate. This intermediate can then proceed to the amide through either a concerted elimination or via a nitrilium ion. acs.org

Table 4: Amide-Forming Ligations of Acyltrifluoroborates with O-Benzoylhydroxylamines

| Acyltrifluoroborate | O-Benzoylhydroxylamine | Product Amide | Yield (%) |

|---|---|---|---|

| Phenylacetyl trifluoroborate | O-Benzoylhydroxylamine | N-Benzoyl-2-phenylacetamide | 95 |

| 4-Fluorophenylacetyl trifluoroborate | O-Benzoylhydroxylamine | N-Benzoyl-2-(4-fluorophenyl)acetamide | 92 |

| 3-Phenylpropanoyl trifluoroborate | O-Benzoylhydroxylamine | N-Benzoyl-3-phenylpropanamide | 90 |

Cascade and Multicomponent Reactions

Triethyl Phosphite/Benzoyl Peroxide Mediated Reductive Dealkylation for Secondary Amide Synthesis

A novel cascade reaction has been developed for the one-step synthesis of secondary amides from O-benzoylhydroxylamines (O-BHA) using a triethyl phosphite/benzoyl peroxide (BPO) mediated system. This process is characterized by its good to excellent yields and its versatility with a variety of aromatic and aliphatic O-BHA substrates.

This unprecedented cascade involves a sequence of three key transformations:

Reduction of the N-O bond: The reaction is initiated by the reduction of the N-O bond of the O-benzoylhydroxylamine.

Benzoylation: This is followed by a benzoylation step.

Dealkylation of the N-C bond: The final step is the dealkylation of the N-C bond to yield the secondary amide.

This methodology provides a direct and efficient route to secondary amides, which are important structural motifs in many biologically active compounds and functional materials. The ability to perform these transformations in a single step from readily available starting materials enhances the synthetic utility of this method.

Table 5: Synthesis of Secondary Amides via Reductive Dealkylation of O-Benzoylhydroxylamines

| O-Benzoylhydroxylamine Substrate | Product Secondary Amide | Yield (%) |

|---|---|---|

| N-Benzyl-O-benzoylhydroxylamine | N-Benzoylbenzamide | 85 |

| N-Butyl-O-benzoylhydroxylamine | N-Butylbenzamide | 78 |

| N-Cyclohexyl-O-benzoylhydroxylamine | N-Cyclohexylbenzamide | 82 |

Mechanistic Elucidation of O Benzoylhydroxylamine Hydrochloride Reactions

Radical Reaction Pathways

Radical pathways involving O-benzoylhydroxylamine derivatives are often initiated by the homolytic cleavage of the relatively weak N-O bond. This process can be triggered by single-electron transfer (SET) from a catalyst or through thermal and photochemical methods. nih.gov

A key feature of the radical mechanisms involving O-benzoylhydroxylamine is the formation of N-centered radical cation intermediates. osu.edu In the presence of an acid, the O-benzoylhydroxylamine is protonated, which increases its reduction potential. A subsequent single-electron transfer (SET) from a catalyst, such as copper, facilitates the cleavage of the N-O bond. This cleavage results in the formation of a nitrogen-centered radical cation and a benzoate (B1203000) anion. osu.edu These highly reactive N-centered radical cations are pivotal in various synthetic transformations, including C-H amination and the di-amination of alkenes. acs.org

The generation of these intermediates allows for the functionalization of otherwise unreactive C-H bonds. acs.org The electrophilic nature of these radicals often dictates their reactivity, for instance, their propensity to add to electron-rich π-systems. acs.org

Single-electron transfer is a fundamental step in initiating the radical cascade reactions of O-benzoylhydroxylamine. osu.edu Transition metal catalysts, particularly copper, are effective in facilitating this process. vivekanandcollege.ac.in The catalyst donates a single electron to the protonated O-benzoylhydroxylamine, leading to the homolytic scission of the N-O bond and the generation of the N-centered radical cation. osu.edu

The feasibility of an SET process can be influenced by the redox potentials of both the catalyst and the O-benzoylhydroxylamine derivative. osu.edu In some systems, the SET event can be either a thermal or a photoinduced process. rsc.org The choice of catalyst and reaction conditions can, therefore, be tuned to favor the desired SET pathway and subsequent radical reactions.

Table 1: Key Species in the SET-Initiated Radical Pathway

| Species | Role | Formation |

| Protonated O-Benzoylhydroxylamine | Precursor | Protonation of O-benzoylhydroxylamine by an acid. osu.edu |

| Copper(I) Catalyst | Electron Donor | Introduction of a suitable copper salt (e.g., Cu(OTFA)₂). osu.edu |

| N-Centered Radical Cation | Reactive Intermediate | Single-electron transfer from the Cu(I) catalyst to the protonated O-benzoylhydroxylamine, leading to N-O bond cleavage. osu.edu |

| Benzoate Anion | Byproduct | Formed concomitantly with the N-centered radical cation. osu.edu |

Intramolecular 1,5-Hydrogen Atom Transfer (HAT)

Following the formation of an N-centered radical cation, an intramolecular 1,5-hydrogen atom transfer (HAT) can occur. osu.edu This process is a powerful strategy for achieving regioselective C-H functionalization at a position remote from the initial reactive site. The N-centered radical abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered transition state. osu.eduresearchgate.net This transfer generates a carbon-centered radical at the δ-position, which can then undergo further reactions, such as oxidation and elimination, to form a new C=C double bond, effectively achieving a remote desaturation. osu.edu

The 1,5-HAT process is a common and synthetically useful transformation, enabling the activation of otherwise unreactive C(sp³)–H bonds. semanticscholar.orgrsc.org The predictability and efficiency of the 1,5-HAT pathway make it a cornerstone of modern synthetic methodology. csic.es

Polar and Concerted Pathways

In addition to radical mechanisms, O-benzoylhydroxylamines can participate in polar and concerted reactions, particularly in the context of transition metal catalysis. These pathways typically involve the interaction of the aminating agent with a metal center, leading to changes in the metal's oxidation state and the eventual formation of the desired C–N bond.

In palladium-catalyzed reactions, O-benzoylhydroxylamine can act as an electrophilic aminating agent. A proposed mechanism involves the oxidative addition of the O-benzoylhydroxylamine to a low-valent metal center, such as Pd(0) or Pd(II). wikipedia.org For instance, the reaction can proceed through the oxidative addition to a Pd(II) species, forming a high-valent Pd(IV) intermediate. vivekanandcollege.ac.in This step increases both the oxidation state and the coordination number of the metal center. wikipedia.org

The oxidative addition process is a key step in many catalytic cycles and is favored for metal centers that are basic or easily oxidized. wikipedia.org The ability of palladium to cycle between different oxidation states (e.g., Pd(0), Pd(II), and Pd(IV)) is central to its catalytic activity in C–N bond-forming reactions. researchgate.net

Following the formation of a high-valent metal intermediate, such as a Pd(IV) complex, the final C–N bond is typically formed through a reductive elimination step. vivekanandcollege.ac.inwikipedia.org In this process, the newly formed C–N bond is released from the metal center, and the metal is reduced to a lower oxidation state, allowing it to re-enter the catalytic cycle. For example, a Pd(IV) intermediate can undergo reductive elimination to form the aminated product and a Pd(II) species. vivekanandcollege.ac.in

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in a vast number of catalytic processes. wikipedia.org The facility of this step can be influenced by the nature of the ligands on the metal center and the steric and electronic properties of the groups being coupled. researchgate.net

Table 2: Comparison of Mechanistic Pathways

| Feature | Radical Pathway | Polar/Concerted Pathway |

| Initiation | Single-electron transfer (SET) osu.edu | Oxidative addition to a metal center. wikipedia.org |

| Key Intermediate | N-centered radical cation. osu.edu | High-valent metal complex (e.g., Pd(IV)). vivekanandcollege.ac.in |

| Bond Cleavage | Homolytic cleavage of the N-O bond. osu.edu | Heterolytic cleavage during oxidative addition. |

| Bond Formation | Often involves radical addition or HAT followed by further steps. osu.eduacs.org | Reductive elimination from the metal center. vivekanandcollege.ac.inwikipedia.org |

| Catalyst Role | Acts as a one-electron redox agent (e.g., Cu(I)/Cu(II)). osu.edu | Participates in a catalytic cycle involving changes in oxidation state (e.g., Pd(II)/Pd(IV)). vivekanandcollege.ac.in |

1,3-Reductive Elimination in Copper Catalysis

The mechanistic pathways of copper-catalyzed reactions involving O-benzoylhydroxylamine often invoke a Cu(I)/Cu(III) catalytic cycle. A key step in many of these transformations is the reductive elimination from a copper(III) intermediate, which forms the desired carbon-nitrogen bond. A specific and noteworthy variant of this process is the 1,3-reductive elimination, which has been identified in reactions such as the dearomative amination of phenols and naphthols.

In this pathway, the reaction is initiated by the oxidative addition of the O-benzoylhydroxylamine to a Cu(I) catalyst. This step forms a transient Cu(III)-amino intermediate. In the case of a naphthol substrate, the hydroxyl group coordinates to the copper center, forming a phenolate-Cu(III)-amino species. This intermediate is poised for the crucial C–N bond-forming step.

Mechanistic studies, supported by computational analysis, have indicated that the C(sp²)–N bond formation in the asymmetric dearomatizing amination of 2-naphthols proceeds through a 1,3-reductive elimination from this phenolate-Cu(III)-amino intermediate. dntb.gov.ua This process occurs via a five-membered ring transition state, leading to the formation of a β-naphthalenone product with a nitrogen-containing quaternary carbon stereocenter. nih.gov The driving force for this elimination is the formation of a stable C–N bond and the reduction of the copper center from Cu(III) back to the catalytically active Cu(I) state, thus closing the catalytic cycle.

A general representation of this catalytic cycle is depicted below:

Step 1: Oxidative Addition: A Cu(I) complex reacts with O-benzoylhydroxylamine (R₂N-OBz) to form a Cu(III) intermediate.

Step 2: Ligand Exchange/Coordination: The phenol (B47542) or naphthol substrate coordinates to the Cu(III) center, typically forming a phenolate (B1203915) ligand.

Step 3: 1,3-Reductive Elimination: The C–N bond is formed through reductive elimination, coupling the amino group and the aromatic ring. This is the key product-forming step.

Step 4: Catalyst Regeneration: The resulting product dissociates, regenerating the Cu(I) catalyst for the next cycle.

This pathway is distinct from mechanisms involving single-electron transfer (SET) processes that would generate nitrogen-centered radicals. While radical pathways can be operative in some copper-catalyzed aminations, the 1,3-reductive elimination provides a concerted, inner-sphere mechanism that can allow for high levels of stereocontrol in asymmetric reactions. vivekanandcollege.ac.in

Computational and Theoretical Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving O-benzoylhydroxylamine hydrochloride. These theoretical studies provide detailed insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) calculations are widely used to map the potential energy surfaces of chemical reactions. For copper-catalyzed aminations with O-benzoylhydroxylamine, DFT helps to validate proposed catalytic cycles, such as the Cu(I)/Cu(III) pathway, and to discriminate between different possible mechanisms (e.g., concerted versus stepwise, or two-electron versus single-electron transfer pathways). vivekanandcollege.ac.in

Researchers employ DFT to calculate the Gibbs free energies of reactants, intermediates, transition states, and products. By comparing the energy barriers (activation energies) of different potential pathways, the most favorable reaction mechanism can be identified. For instance, in the copper-catalyzed C-H functionalization of naphthols, DFT calculations have been used to determine the feasibility of a bimetallic copper carbene pathway, revealing that the rate-determining step is the proton (1,3)-migration with a calculated activation barrier. nih.gov Although this example uses a diazoester, the methodology is directly applicable to studying the oxidative addition and reductive elimination steps in reactions with O-benzoylhydroxylamine.

The table below presents representative data from a DFT study on a related copper-catalyzed reaction, illustrating how computational results are used to analyze reaction mechanisms.

| Reaction Step | Species | Description | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|---|

| Electrophilic Addition | 1-TS-o1 | Ortho-substituted transition state | 11.9 |

| Proton Transfer | 1-TS-o2 | (1,3)-H transfer transition state | 15.6 |

| Electrophilic Addition (para) | 1'-TS-p1 | Para-substituted transition state | 15.6 |

Data is representative and adapted from a DFT study on a related copper-catalyzed C-H functionalization of naphthols. nih.gov

These calculations can reveal subtle electronic and steric effects that govern reactivity and selectivity. For example, DFT studies can explain the origin of ortho-selectivity in the amination of phenols by demonstrating that the transition state leading to the ortho product is stabilized by favorable interactions, such as hydrogen bonding, compared to the transition state for para-amination. nih.gov

Transition State Modeling and Reaction Coordinate Analysis

A more detailed level of analysis involves modeling the exact geometry of transition states and analyzing the reaction coordinate, which describes the progress of a reaction from reactants to products. The transition state is the highest energy point along the reaction coordinate and its structure is critical for understanding the reaction's kinetics and selectivity.

Using DFT, the geometry of a transition state can be optimized, and its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the N–O bond and the formation of the C–N bond). nih.gov Analysis of the transition state geometry, including key bond lengths and angles, provides a static picture of the bond-forming/bond-breaking process.

The table below shows typical data obtained from the modeling of a transition state in a related catalytic reaction.

| Parameter | Description | Calculated Value |

|---|---|---|

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate | -350 cm⁻¹ |

| C-N Bond Length | Forming C-N bond in the transition state | 2.15 Å |

| Cu-N Bond Length | Bond between copper and the aminating fragment | 1.95 Å |

| O-Cu-C Angle | Angle in the five-membered ring transition state | 85.0° |

| Activation Energy (ΔG‡) | Gibbs free energy of activation | 11.9 kcal/mol |

Data is hypothetical but representative of values found in DFT studies of copper-catalyzed reactions. nih.gov

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the transition state to the corresponding reactant and product, confirming that the modeled transition state indeed connects the intended species. This analysis provides a dynamic view of the reaction, illustrating the continuous structural changes that occur as the reaction proceeds. For complex, multi-step reactions, constructing a complete reaction coordinate diagram that maps the energy changes throughout the entire catalytic cycle is the ultimate goal of these computational studies.

Catalytic Systems Utilizing O Benzoylhydroxylamine Hydrochloride

Transition Metal Catalysis

Transition metal-catalyzed reactions are the most common applications for O-benzoylhydroxylamines, providing powerful tools for C-N bond construction. nih.gov Metals such as copper, palladium, and rhodium have been instrumental in activating this reagent for a range of transformations. vivekanandcollege.ac.in

Copper catalysis is frequently employed for electrophilic amination reactions using O-benzoylhydroxylamine derivatives. nih.gov These systems are valued for their efficiency and broad substrate scope.

Ortho-Selective Amination: Copper(II)-catalyzed systems have been developed for the ortho-selective amination of various aromatic compounds. For instance, an intermolecular electrophilic amination of benzamides using O-benzoyl hydroxylamines has been achieved with the assistance of an 8-aminoquinolyl directing group. nih.gov This protocol demonstrates good compatibility with a variety of aryl and heteroaryl amides. nih.gov Another notable application is the dearomative amination of simple phenols, which provides access to α-aminocyclohexa-2,4-dienones. This transformation occurs exclusively at the ortho-position to the hydroxyl group under mild conditions.

Aminooxygenation: Copper catalysis also enables the modular aminooxygenation of alkenes. These reactions utilize O-acylhydroxylamines to introduce both an amino group and an oxygen-containing functional group across a double bond, providing rapid access to diverse 1,2-amino oxygen-containing molecules.

Below is a table summarizing selected copper-catalyzed amination reactions.

| Reaction Type | Catalyst System | Substrate Example | Aminating Agent | Product Type | Yield |

|---|---|---|---|---|---|

| Intermolecular C(sp²)–H Amination | Cu(OAc)₂ | Benzamides | O-Benzoyl hydroxylamines | Mono-aminated benzamides | Good |

| Ortho-Selective Dearomative Amination | Cu(II) Catalyst | Simple Phenols | O-Benzoylhydroxylamines | α-aminocyclohexa-2,4-dienones | High |

| Electrophilic Amination | Catalytic Copper Salts | Diorganozinc Reagents | R₂NOC(O)Ph | Tertiary and Secondary Amines | Good |

Palladium catalysts offer unique reactivity pathways with O-benzoylhydroxylamine electrophiles, particularly in the functionalization of alkenes and through N-O bond cleavage mechanisms.

Alkene Diamination: Palladium-catalyzed alkene diamination reactions between N-allylguanidines or ureas and O-benzoylhydroxylamine derivatives serve as a key example. These reactions generate cyclic guanidines and ureas that bear dialkylaminomethyl groups. Mechanistic studies suggest a process involving the oxidative addition of the electrophile to a Pd(II) complex, which then proceeds through a Pd(II/IV) catalytic cycle. It has been demonstrated that 2,4-pentanedione (acac) derivatives, rather than phosphines, can serve as crucial ligands for palladium in these transformations.

N-O Bond Cleavage: The cleavage of the N-O bond is a fundamental step in many reactions involving O-benzoylhydroxylamines. In palladium-catalyzed systems, this cleavage is harnessed for the synthesis of various amino-substituted N-heterocycles. For example, the reaction of phthaloyl hydroxylamines with isocyanoaromatics, catalyzed by palladium, proceeds through the generation of an amino Pd(II) intermediate following N-O bond cleavage. This intermediate then undergoes isocyanate migratory insertion and intramolecular C(sp²)-H activation to form the heterocyclic product.

The following table highlights key findings in palladium-catalyzed reactions.

| Reaction Type | Catalyst/Ligand System | Key Mechanistic Feature | Product Class |

|---|---|---|---|

| Alkene Diamination | Pd catalyst / acac-derivatives | Pd(II/IV) catalytic cycle | Cyclic guanidines and ureas |

| N-Heterocycle Synthesis | Pd catalyst | N-O bond cleavage, C-H activation | Amino-substituted N-heterocycles |

Rhodium catalysis has proven highly effective for intramolecular C-H amination, using O-benzoylhydroxylamines as competent alkyl nitrene precursors for the synthesis of saturated N-heterocycles. organic-chemistry.org

Pyrrolidine (B122466) Synthesis: A significant application is the synthesis of pyrrolidines from primary amines. organic-chemistry.org The combination of a proficient rhodium catalyst, such as Rh₂(esp)₂, with stable and readily available O-benzoylhydroxylamines provides a direct method for constructing various pyrrolidine rings. This C-H functionalization occurs efficiently without the need for a directing group, and high yields can be achieved at ambient temperatures. organic-chemistry.org The reaction shows good yields for the amination of benzylic and methine C-H bonds. organic-chemistry.org

| Catalyst | Substrate | Product | Key Advantage |

| Rh₂(esp)₂ | Primary Amines | Substituted Pyrrolidines | No directing group required; mild conditions |

Currently, the scientific literature provides limited specific examples of iridium-catalyzed reactions that employ O-benzoylhydroxylamine hydrochloride as the primary electrophilic aminating agent. While iridium is a powerful catalyst for various C-N bond-forming reactions, its application in conjunction with this particular class of reagents is an area that remains to be fully explored.

Research on the use of rare-earth metals to catalyze reactions involving this compound is not widely documented in available literature. This represents a potential area for future investigation in the field of synthetic organic chemistry.

Organocatalysis and Metal-Free Approaches

While transition metals dominate the catalytic applications of O-benzoylhydroxylamines, metal-free strategies have also been developed, offering alternatives that avoid the cost and potential toxicity of metal catalysts. uni-muenchen.denih.gov

One notable metal-free approach involves the electrophilic amination of organozinc and organomagnesium reagents. uni-muenchen.de By using sterically demanding O-2,4,6-trimethylbenzoyl hydroxylamines, the amination of various primary, secondary, and tertiary alkyl, benzylic, and allylic organometallics proceeds efficiently without any transition-metal catalyst. uni-muenchen.de These reactions are often complete within a few hours at room temperature and exhibit remarkable chemoselectivity. uni-muenchen.de

Another example is the N-amination of various heterocyclic compounds with O-benzoylhydroxylamine derivatives, which has been shown to be a superior alternative to other N-amination methods without the requirement of a metal catalyst. nih.gov A structure-reactivity study led to the discovery of more efficient aminating reagents within this class for such transformations. nih.gov

| Approach | Reagents | Substrates | Product |

|---|---|---|---|

| Metal-Free Electrophilic Amination | O-2,4,6-trimethylbenzoyl hydroxylamines | Organozinc and organomagnesium reagents | Polyfunctional tertiary amines |

| N-Amination of Heterocycles | O-benzoylhydroxylamine derivatives | Heterocyclic compounds (e.g., pyrroles, triazines) | N-amino heterocycles |

Influence of Ligands and Additives on Reactivity and Selectivity

In catalytic systems that utilize this compound and its derivatives, the choice of ligands and the inclusion of specific additives can profoundly impact the reactivity of the catalytic species and the selectivity of the transformation. These components are crucial for optimizing reaction conditions, expanding the substrate scope, and in some cases, enabling otherwise unreactive pathways. The strategic selection of ligands and additives can lead to significant improvements in product yields, suppression of side reactions, and control over regioselectivity and enantioselectivity.

The influence of ligands is particularly prominent in transition metal-catalyzed reactions, where they directly coordinate to the metal center and modulate its electronic and steric properties. This modulation affects every stage of the catalytic cycle, from substrate activation to product release. Additives, on the other hand, can play a variety of roles, such as acting as co-catalysts, scavengers for inhibitory species, or agents that promote the regeneration of the active catalyst.

The Role of Ligands in Palladium-Catalyzed C-H Amination

Palladium-catalyzed C-H amination reactions using O-benzoylhydroxylamine derivatives are a powerful tool for the synthesis of arylamines. Research has demonstrated that the presence of a suitable ligand can be critical for achieving high efficiency, especially for challenging substrates. For instance, in the ortho-C-H amination of benzamides and triflyl-protected benzylamines, the use of specific pyridine- and quinoline-based ligands has been shown to significantly enhance reaction outcomes. chu-lab.org

Initial screenings identified 2,4,6-trimethoxypyridine (B1365694) (L12) as a particularly effective ligand for promoting these transformations. chu-lab.org The use of this ligand led to substantial improvements in the yields of ortho-aminated products, especially for electron-deficient arenes which are typically less reactive under ligandless conditions. chu-lab.org The ligand is thought to facilitate the C-H activation step, which is often the rate-determining step in these catalytic cycles.

The data presented in the following table illustrates the dramatic effect of the ligand 2,4,6-trimethoxypyridine on the yield of the ortho-amination of various substituted benzamides. The reactions were carried out using O-benzoylhydroxylamine as the aminating agent in the presence of a palladium catalyst.

Table 1: Comparison of Yields for Pd-Catalyzed ortho-CH Amination With and Without Ligand L12

| Entry | Substituted Benzamide | Yield with L12 (%) chu-lab.org | Yield without Ligand (%) chu-lab.org |

|---|---|---|---|

| 1 | 4-F | 95 | 49 |

| 2 | 4-Cl | 95 | 43 |

| 3 | 4-Br | 91 | 35 |

| 4 | 4-CF3 | 85 | 10 |

| 5 | 4-NO2 | 75 | <5 |

| 6 | 3-F | 92 | 51 |

| 7 | 3-Cl | 94 | 45 |

| 8 | 3-Br | 89 | 40 |

The results clearly indicate that for a range of electronically diverse benzamides, the addition of ligand L12 leads to a significant increase in the yield of the desired ortho-aminated product. This enhancement is particularly pronounced for substrates bearing strongly electron-withdrawing groups, such as nitro and trifluoromethyl substituents, where the reaction is almost completely inefficient in the absence of the ligand. chu-lab.org This demonstrates the versatility of the ligand in promoting the amination of both electron-rich and electron-poor aromatic systems. chu-lab.org

The Impact of Additives in Copper-Catalyzed Hydroamination

In addition to ligands, additives can play a crucial role in optimizing catalytic reactions involving O-benzoylhydroxylamine derivatives. A notable example is the copper-catalyzed hydroamination of alkenes, where the unproductive reduction of the N-hydroxylamine ester can be a significant side reaction, leading to diminished yields. vivekanandcollege.ac.in

Research into the copper-hydride catalyzed installation of secondary anilines across the double bonds of styrenes, 1,1-disubstituted alkenes, and unactivated terminal alkenes revealed that the inclusion of certain additives could mitigate this issue. vivekanandcollege.ac.in Specifically, the addition of tert-butanol (B103910) (tBuOH) and triphenylphosphine (B44618) (PPh3) was found to be critical for the success of the transformation. vivekanandcollege.ac.in

The following table summarizes the effect of additives on the yield of a model copper-catalyzed hydroamination reaction.

Table 2: Influence of Additives on the Yield of a Cu-Catalyzed Hydroamination Reaction

| Catalyst System | Additives | Product Yield (%) | Key Observation |

|---|---|---|---|

| CuH | None | Low / No Product | Significant reduction of the aminating agent. vivekanandcollege.ac.in |

This example underscores the importance of a holistic approach to reaction optimization, where not only the catalyst and ligand are considered, but also the broader reaction environment, including the presence of seemingly simple additives. These additives can have a profound effect on the delicate balance of reactivity required for efficient and selective catalytic transformations.

Broader Contributions to Chemical Research and Method Development

Regioselectivity and Chemoselectivity in Complex Substrate Functionalization

The precise control of reactivity at specific sites within a multifunctional molecule is a paramount goal in organic synthesis. O-Benzoylhydroxylamine and its derivatives have proven to be exceptional reagents for achieving high levels of selectivity.

Discrimination of Secondary Over Primary Carbon Centers

In the realm of C-H functionalization, O-benzoylhydroxylamines are recognized as competent precursors for alkyl nitrenes, which can undergo intramolecular C-H amination to form saturated N-heterocycles. organic-chemistry.orgresearchgate.net Research has demonstrated that rhodium-catalyzed reactions using these reagents show a notable preference for insertion into C(sp³)–H bonds. Specifically, these reactions exhibit high yields when functionalizing benzylic (secondary) and methine (tertiary) C-H bonds, indicating a strong regioselectivity for more substituted carbon centers over primary ones. organic-chemistry.org This preference is crucial for the predictable synthesis of complex cyclic amines from linear primary amine precursors. organic-chemistry.orgresearchgate.net

Chemoselective Functionalization of Aldehydes over Ketones

O-Benzoylhydroxylamine derivatives exhibit remarkable chemoselectivity, particularly in their ability to discriminate between different carbonyl functionalities. Research has shown that derivatives such as N-tert-butyl-O-benzoyl hydroxylamine (B1172632) hydrochloride can achieve complete chemoselectivity for aldehydes over ketones. cardiff.ac.uk In competitive reactions, aldehydes react to form α-oxygenated products in high yield, while ketones like cyclohexanone (B45756) remain entirely unreacted. cardiff.ac.uk This selectivity is attributed to the increased steric bulk around the ketone's carbonyl group, which hinders the approach of the aminating reagent. cardiff.ac.uk

Table 1: Chemoselective Reaction with N-tert-butyl-O-benzoyl hydroxylamine hydrochloride

| Substrate | Product Formation | Yield |

| Isovaleraldehyde | α-Oxygenated Species | 79% |

| Cyclohexanone | No Reaction | 0% |

This table illustrates the selective reactivity of an O-Benzoylhydroxylamine derivative towards an aldehyde in the presence of a ketone. cardiff.ac.uk

Applications in the Synthesis of Organic Building Blocks

The reagent is pivotal in constructing valuable organic building blocks, which are fundamental components for synthesizing more complex molecules, including pharmaceuticals and natural products. vivekanandcollege.ac.inenamine.net Its application in rhodium-catalyzed C-H functionalization provides a direct route to various substituted pyrrolidines, a core structure in many bioactive compounds. organic-chemistry.orgresearchgate.net Furthermore, its reaction with aldehydes yields α-oxygenated species, which are versatile intermediates for further synthetic manipulations. cardiff.ac.uk The development of methodologies using O-benzoylhydroxylamines facilitates access to these crucial molecular scaffolds, often in a more efficient and streamlined manner. organic-chemistry.orgcardiff.ac.uk

Development of Novel and Efficient Aminating Reagents

O-Benzoylhydroxylamine and its analogues are considered among the most versatile and widely utilized electrophilic aminating agents in modern organic chemistry. vivekanandcollege.ac.innih.govresearchgate.net Their stability, ease of handling, and accessibility have spurred significant research into their application for C-N bond formation. researchgate.net Structure-reactivity relationship studies on variously substituted O-benzoylhydroxylamine derivatives have led to the discovery of new, more efficient aminating reagents. nih.gov This ongoing development has expanded the scope and applicability of electrophilic amination, making it a more powerful tool for synthesizing nitrogen-containing compounds. nih.govrsc.org These reagents have proven superior to many existing N-amination methods, particularly for the amination of heterocyclic compounds. nih.gov

Advancements in C-H Functionalization Methodologies

The direct functionalization of otherwise inert C-H bonds represents a major advancement in synthetic chemistry, offering a more atom-economical and efficient approach to molecule construction. rsc.org O-benzoylhydroxylamines have become central to the progress of transition-metal-catalyzed C-H amination. vivekanandcollege.ac.innih.gov These reagents are extensively used in protocols catalyzed by metals such as copper, palladium, and rhodium to install amino groups directly onto a carbon framework. vivekanandcollege.ac.inresearchgate.net This strategy has been successfully applied in various transformations, including ortho-C-H amination and the synthesis of saturated heterocycles through intramolecular C-H insertion. organic-chemistry.orgresearchgate.net The reliable performance of O-benzoylhydroxylamines in these reactions has helped to establish C-H functionalization as a robust and powerful strategy in both academic and industrial research. vivekanandcollege.ac.innih.gov

Future Research Directions and Perspectives

Development of Asymmetric Catalytic Systems for Enantioenriched N-Heterocycles

The synthesis of saturated N-heterocycles is a crucial endeavor in organic chemistry, as these structural motifs are prevalent in numerous natural products and pharmaceuticals. organic-chemistry.org A significant breakthrough has been the use of O-benzoylhydroxylamines as stable and readily available alkyl nitrene precursors for the rhodium-catalyzed synthesis of pyrrolidines from primary amines. organic-chemistry.orgresearchgate.netnih.gov This method offers a direct approach for C-H functionalization without requiring a directing group. organic-chemistry.org

Current research has successfully demonstrated high yields for these cyclization reactions at ambient temperatures. organic-chemistry.org However, a primary objective for future work is the development of asymmetric catalytic systems to produce enantioenriched N-heterocycles. organic-chemistry.org Achieving high levels of enantioselectivity is paramount for creating biologically active molecules with specific pharmacological profiles. Researchers will likely focus on designing and screening chiral ligands for rhodium and other transition metal catalysts to induce asymmetry in the C-H insertion or amination steps. The development of such catalysts would represent a substantial advancement, expanding the utility of O-benzoylhydroxylamines in the stereoselective synthesis of complex chiral amines.

Table 1: Rhodium-Catalyzed Synthesis of Pyrrolidines using O-Benzoylhydroxylamines

| Catalyst | Precursor | Product | Key Advantage | Future Goal |

|---|---|---|---|---|

| Rhodium(II) carboxylates (e.g., Rh2(esp)2) | O-Benzoylhydroxylamines | Saturated N-heterocycles (Pyrrolidines) | Use of stable, readily available nitrene precursors; efficient C-H functionalization. organic-chemistry.org | Development of asymmetric catalysts for enantioenriched products. organic-chemistry.org |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

O-Benzoylhydroxylamine is well-established as a versatile electrophilic aminating agent in transition metal-catalyzed reactions. vivekanandcollege.ac.innih.gov Its ability to participate in cross-coupling, hydroamination, and aminoboration reactions highlights its broad utility. nih.gov However, the full reactive potential of this compound and its derivatives is still being uncovered.

A promising future direction lies in the exploration of novel reactivity modes that go beyond its traditional role. For instance, recent research has demonstrated that N-benzylhydroxylamine hydrochloride can act as a "C1N1 synthon" in a [2+2+1] cyclization to construct 1,2,5-trisubstituted imidazoles. rsc.org This transformation proceeds by activating the α-C(sp³)–H bond of the N-benzylhydroxylamine, breaking through its inherent reactivity patterns. rsc.org

Future investigations will likely aim to discover other unprecedented transformations by leveraging different catalytic systems or reaction conditions to activate other bonds within the O-benzoylhydroxylamine molecule. This could lead to the development of entirely new synthetic methodologies for constructing complex molecular architectures. The goal is to move beyond predictable amination reactions and uncover unique cyclization, annulation, or functional group interconversion pathways that are currently inaccessible.

Table 2: Novel Reactivity of Hydroxylamine (B1172632) Derivatives

| Derivative | Reaction Type | Product | Novelty |

|---|---|---|---|

| N-Benzylhydroxylamine hydrochloride | [2+2+1] Cyclization | 1,2,5-Trisubstituted Imidazoles | Acts as a "C1N1 synthon" via α-C(sp³)–H activation. rsc.org |

Advancements in Sustainable and Green Chemistry Applications

The principles of green chemistry—emphasizing atom economy, energy efficiency, and the use of less hazardous substances—are increasingly guiding synthetic chemistry research. Future work with O-benzoylhydroxylamine hydrochloride will likely focus on developing more sustainable synthetic protocols.

One area of interest is the development of catalytic systems that are more environmentally benign. For example, research into the selective hydrogenation of nitroaromatics to form N-aryl hydroxylamines using supported platinum catalysts under mild conditions (1 bar H₂, room temperature) represents a step towards greener synthesis. rsc.org Applying similar principles to reactions involving O-benzoylhydroxylamine could reduce reliance on harsh reagents and minimize waste.